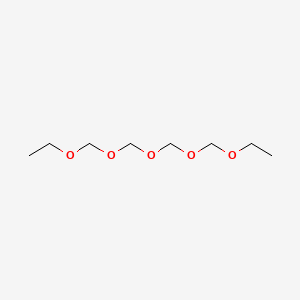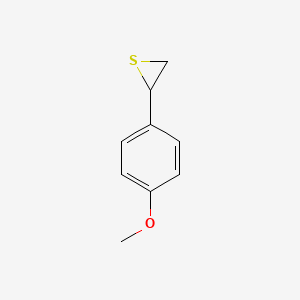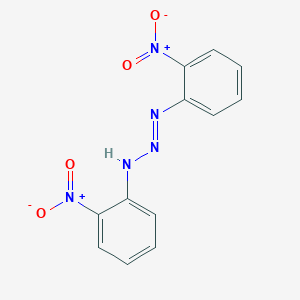![molecular formula C14H11AsO3 B14735487 (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone CAS No. 7147-40-2](/img/structure/B14735487.png)
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is an organic compound with a complex structure that includes both methoxy and oxoarsanyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminophenylarsine oxide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoarsanyl group to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced arsenic compounds.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including inhibition of enzyme activity or alteration of cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methoxyphenyl)phenylmethanone: Lacks the oxoarsanyl group, making it less reactive in certain chemical reactions.
(4-Hydroxyphenyl)phenylmethanone: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
(4-Methoxyphenyl)acetic acid: Similar methoxy group but different overall structure and reactivity.
Uniqueness
(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone is unique due to the presence of both methoxy and oxoarsanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and biology.
Eigenschaften
CAS-Nummer |
7147-40-2 |
|---|---|
Molekularformel |
C14H11AsO3 |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
(4-arsorosophenyl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C14H11AsO3/c1-18-13-8-4-11(5-9-13)14(16)10-2-6-12(15-17)7-3-10/h2-9H,1H3 |
InChI-Schlüssel |
NFADCVNKOTVVFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



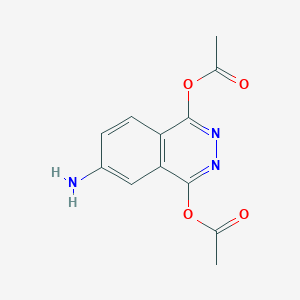
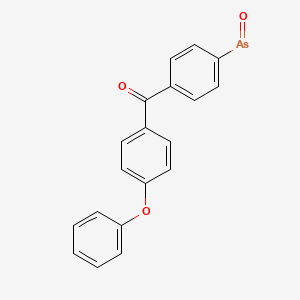

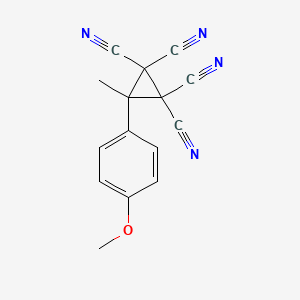

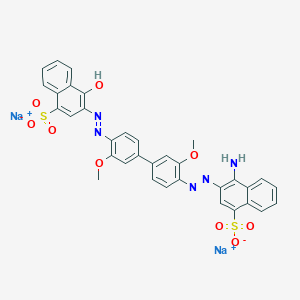
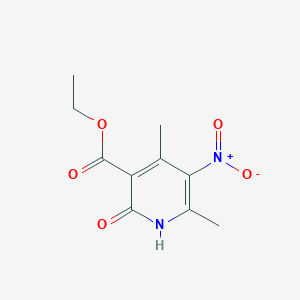

![3-[6-(Dimethylamino)hexylamino]propanenitrile](/img/structure/B14735453.png)

